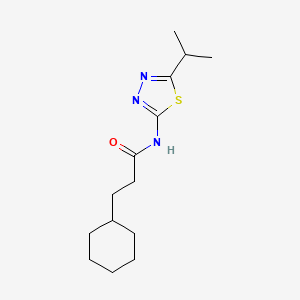![molecular formula C14H17NO B5785898 3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one, commonly referred to as DMAC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of cyclohexenone derivatives and is known for its ability to act as an electron acceptor in various chemical reactions. In Additionally, we will list future directions for further research on this compound.
作用機序
DMAC acts as an electron acceptor in various chemical reactions. It has been shown to undergo reduction in the presence of reducing agents, resulting in the formation of a highly fluorescent compound. This fluorescence has been used in the analysis of various biological samples, including proteins, lipids, and nucleic acids.
Biochemical and Physiological Effects:
DMAC has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including HeLa cells and HL-60 cells. Additionally, DMAC has been shown to induce apoptosis in these cell lines. DMAC has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
DMAC has several advantages for lab experiments. It is a highly fluorescent compound, making it useful in the analysis of various biological samples. Additionally, DMAC is relatively easy to synthesize, making it readily available for use in the laboratory setting. However, DMAC also has several limitations. It is highly toxic to various cell lines, making it difficult to use in certain experiments. Additionally, DMAC is not water-soluble, making it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for further research on DMAC. One potential area of research is the development of new synthesis methods for DMAC that are more efficient and cost-effective. Additionally, further research is needed to explore the biochemical and physiological effects of DMAC in more detail. Finally, DMAC has the potential to be used in various applications, including drug delivery and biosensing, and further research is needed to explore these potential applications.
合成法
DMAC can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate product, which can be further reacted with acetic anhydride and sodium acetate to yield DMAC. This synthesis method has been widely used in the laboratory setting and has been proven to be effective in producing high-quality DMAC.
科学的研究の応用
DMAC has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in the analysis of various biological samples, including proteins, lipids, and nucleic acids. DMAC has also been used in the synthesis of various organic compounds, including indoles, benzoxazoles, and benzimidazoles. Additionally, DMAC has been used in the development of various materials, including polymers, nanoparticles, and thin films.
特性
IUPAC Name |
3-(3,4-dimethylanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-6-7-13(8-11(10)2)15-12-4-3-5-14(16)9-12/h6-9,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMHYJEUFGPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)

![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)



![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)
